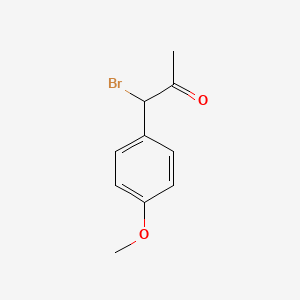
1-Bromo-1-(4-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-bromo-1-(4-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(4-methoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-methoxyphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can undergo reduction or oxidation, leading to various functional derivatives. The methoxy group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Bromo-1-(4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a methoxy group.
1-Bromo-1-(4-ethoxyphenyl)propan-2-one: Features an ethoxy group instead of a methoxy group.
Uniqueness: 1-Bromo-1-(4-methoxyphenyl)propan-2-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects on the compound’s reactivity. The methoxy group can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-bromo-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
Clave InChI |
HIJBTEQTPNSNOY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
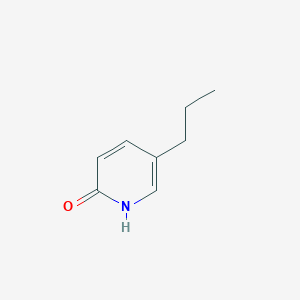
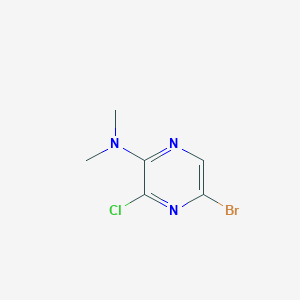
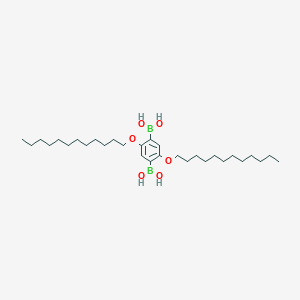
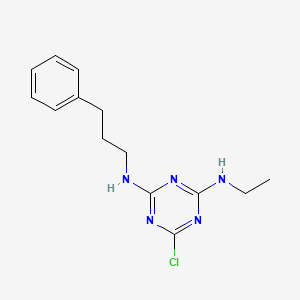
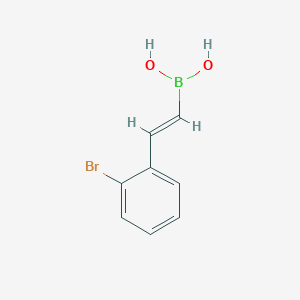
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
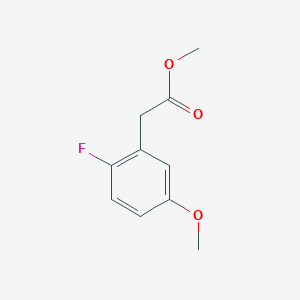




![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
